N,N'-diethyl-ethylenediamine dihydrochloride

Description

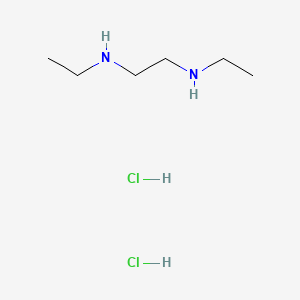

N,N'-Diethyl-ethylenediamine dihydrochloride is a diamine derivative where both nitrogen atoms of the ethylenediamine backbone are substituted with ethyl groups, forming a dihydrochloride salt.

Properties

Molecular Formula |

C6H18Cl2N2 |

|---|---|

Molecular Weight |

189.12 g/mol |

IUPAC Name |

N,N'-diethylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C6H16N2.2ClH/c1-3-7-5-6-8-4-2;;/h7-8H,3-6H2,1-2H3;2*1H |

InChI Key |

BIFJXHQPKDLWIE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCNCC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[2-(ethylamino)ethyl]amine dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst. This reaction produces ethylamine, which can then be further reacted to form ethyl[2-(ethylamino)ethyl]amine . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of ethyl[2-(ethylamino)ethyl]amine dihydrochloride often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Acid-Base Reactions and Neutralization

The dihydrochloride salt undergoes reversible neutralization in basic conditions to regenerate the free base, N,N'-diethylethylenediamine:

-

Conditions : Requires strong bases (e.g., NaOH) in aqueous or alcoholic media .

-

Applications : The free base is utilized in further synthetic steps, such as ligand preparation or pharmaceutical intermediates .

Coordination Chemistry with Transition Metals

N,N'-Diethylethylenediamine (free base) acts as a bidentate ligand, forming stable complexes with transition metals. Examples include:

-

Mechanism : The ligand coordinates via its two nitrogen atoms, forming five-membered chelate rings.

-

Reactivity : These complexes are sensitive to pH and temperature, enabling applications in catalysis and materials science .

Reactions with Electrophiles

The secondary amine groups participate in alkylation and acylation reactions. For example:

Alkylation with Alkyl Halides

-

Conditions : Typically requires polar aprotic solvents (e.g., DMF) and heat .

-

Products : Quaternary ammonium salts, which are precursors to surfactants or ionic liquids .

Acylation with Acid Chlorides

Nitrosamine Formation

Exposure to nitrosating agents (e.g., nitrous acid) can yield carcinogenic N-nitrosodiethylamine (NDEA):

Photolytic Decomposition

Under UV irradiation, the compound undergoes N–N bond cleavage:

-

Mechanism : Radical intermediates form, leading to secondary products like ethylamine and imines .

-

Implications : Stability concerns in storage; requires protection from light .

Hazardous Incompatibilities

The dihydrochloride salt reacts exothermically with:

Scientific Research Applications

Ethyl[2-(ethylamino)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl[2-(ethylamino)ethyl]amine dihydrochloride involves its interaction with various molecular targets. It acts as a nucleophilic base, participating in reactions that modify the structure and function of target molecules. The pathways involved often include the formation of covalent bonds with electrophilic centers on the target molecules, leading to changes in their activity and properties .

Comparison with Similar Compounds

N,N-Dimethylethylenediamine Dihydrochloride

- Structural Differences : Methyl groups replace ethyl substituents.

- Physicochemical Properties : Lower molecular weight (259.17 g/mol for N,N'-diethyl vs. ~207.12 g/mol for dimethyl) and reduced steric hindrance compared to ethyl groups.

- Applications : Used as a biochemical reagent, particularly in electrophoresis and protein crosslinking due to its smaller size .

Key Data :

Property N,N'-Diethyl-Ethylenediamine Dihydrochloride N,N-Dimethylethylenediamine Dihydrochloride Molecular Formula C₆H₁₆Cl₂N₂ C₄H₁₂Cl₂N₂ Substituents Ethyl (-CH₂CH₃) Methyl (-CH₃) Common Applications Chelation, organic synthesis Biochemical assays, crosslinking

Trientine Hydrochloride (N,N’-Bis(2-Aminoethyl)-1,2-Ethenediamine Dihydrochloride)

- Structural Differences: Additional aminoethyl branches on the ethylenediamine core.

- Applications : Pharmaceutical agent for Wilson’s disease, leveraging its copper-chelating ability .

- Comparison: The aminoethyl groups enhance metal-binding capacity compared to N,N'-diethyl derivatives, which prioritize lipophilicity over chelation .

N-(1-Naphthyl)ethylenediamine Dihydrochloride

- Structural Differences : Aromatic naphthyl group attached to one nitrogen.

- Applications : Spectrophotometric detection of nitrites (e.g., in food analysis) due to its chromogenic reactivity .

- Key Differences : The bulky naphthyl group reduces solubility in aqueous media but enhances specificity in colorimetric assays .

Ethylenediamine-N,N'-Dipropionic Acid Dihydrochloride

- Structural Differences : Carboxylic acid (-CH₂COOH) substituents instead of ethyl groups.

- Applications : Chelating agent in agriculture and medicine, with superior metal-binding capacity due to carboxylate moieties .

- Synthesis : Produced via reaction of β-chloropropionic acid calcium salt with ethylenediamine, yielding 40% under optimized conditions .

Physicochemical and Functional Comparisons

Solubility and Reactivity

- Ethyl vs. Methyl Substituents: Ethyl groups increase hydrophobicity, making N,N'-diethyl derivatives more soluble in polar organic solvents (e.g., ethanol) than aqueous solutions. Dimethyl analogs exhibit higher aqueous solubility .

- Aromatic vs.

Chelation Efficiency

- Carboxylic Acid Derivatives : Ethylenediamine-N,N'-dipropionic acid dihydrochloride binds metals (e.g., Ca²⁺, Fe³⁺) more effectively than alkyl-substituted analogs due to ionizable carboxyl groups .

- Alkyl-Substituted Derivatives : N,N'-diethyl and dimethyl variants are less effective chelators but useful in organic synthesis where steric effects or solubility are prioritized .

Thermal and Spectroscopic Properties

- IR Spectroscopy : Ethylenediamine derivatives typically show N-H stretching (2500–3000 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹). Ethyl substituents may introduce additional C-H stretching (2850–2950 cm⁻¹) .

- Thermal Stability : Dihydrochloride salts generally decompose at elevated temperatures (200–300°C), with alkyl-substituted derivatives exhibiting lower melting points than aromatic analogs .

Biological Activity

N,N'-diethyl-ethylenediamine dihydrochloride is a dihydrochloride salt of N,N-diethyl-ethylenediamine, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and biochemistry.

- Appearance : Colorless to light yellow liquid

- Reactivity : Strong basic properties; forms coordination complexes

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

2. Antioxidant Activity

The compound has been evaluated for its free radical scavenging capabilities. In vitro studies suggest that it can inhibit the formation of nitric oxide radicals, which are implicated in various inflammatory processes. The percentage inhibition of nitric oxide formation was calculated using a Griess reagent method, revealing effective concentrations that mitigate oxidative stress .

3. Anticancer Activity

Investigations into the antiproliferative effects of this compound derivatives have shown limited activity against certain cancer cell lines. For example, studies reported that specific derivatives could induce apoptosis in MCF-7 breast cancer cells, with alterations in cell morphology and a notable decline in cell viability observed at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylenediamine | Simple diamine | Basic amine widely used in chemical synthesis |

| N,N-Diethylamine | Secondary amine | Less reactive than N,N'-diethyl-ethylenediamine |

| N-(1-Naphthyl)ethylenediamine | Aromatic amine | Exhibits strong colorimetric properties |

| N,N-Dimethyl-ethylenediamine | Tertiary amine | Less basic than N,N'-diethyl-ethylenediamine |

This compound stands out due to its specific reactivity profile as a bidentate ligand and its notable biological activities, which are not as pronounced in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antibacterial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against multiple strains, with comparative analysis showing inhibition zones similar to those produced by established antibiotics .

- Antioxidant Mechanism : Research employing the Griess reagent highlighted the compound's ability to scavenge free radicals effectively, indicating its potential role as an antioxidant agent in therapeutic applications .

- Cancer Cell Interaction : In vitro experiments showed that derivatives of the compound could significantly affect the growth of cancer cell lines, suggesting possible pathways for further drug development targeting specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing high-purity N,N'-diethyl-ethylenediamine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of ethylenediamine with ethyl halides in a polar solvent (e.g., ethanol), followed by hydrochlorination using HCl gas. Purification involves recrystallization from ethanol/water mixtures to remove unreacted amines and byproducts. Analytical validation via melting point determination (e.g., 196–201°C, as seen in analogous ethylenediamine derivatives) and elemental analysis ensures purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while Fourier-transform infrared (FTIR) spectroscopy confirms N-H and C-N stretches. High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95%), and mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]+ at expected m/z) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Ventilation is critical during synthesis to mitigate inhalation risks. Spill management requires neutralization with dilute acetic acid followed by solidification with absorbents .

Advanced Research Questions

Q. How can researchers assess the role of this compound in antimicrobial or antitumor studies?

- Methodological Answer : Conduct in vitro assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against gram-positive/negative bacteria or fungi. For antitumor activity, use cell viability assays (MTT/XTT) on cancer cell lines, comparing IC₅₀ values to controls. Structural analogs like octenidine dihydrochloride demonstrate broad-spectrum antimicrobial effects via membrane disruption, suggesting similar mechanisms .

Q. How can contradictions in toxicity data (e.g., acute vs. chronic exposure) be resolved for this compound?

- Methodological Answer : Perform dose-response studies in rodent models (oral/IV routes) to establish LD₅₀ and NOAEL (no-observed-adverse-effect level). Compare results to in vitro cytotoxicity assays (e.g., hemolysis or fibroblast viability). Discrepancies may arise from species-specific metabolic pathways or exposure duration, necessitating pharmacokinetic profiling (e.g., half-life, tissue distribution) .

Q. What methodologies are employed to study the coordination chemistry of this compound with metal ions?

- Methodological Answer : Use X-ray crystallography to resolve metal-ligand complexes (e.g., Cu²⁺ or Fe³⁺), revealing bond lengths and geometries. Spectrophotometric titration (UV-Vis) determines stability constants (log K). Electrochemical methods (cyclic voltammetry) assess redox behavior of metal complexes in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.